molecular formula C8H10N2OS B1661755 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- CAS No. 94731-76-7

4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-

Cat. No.: B1661755
CAS No.: 94731-76-7
M. Wt: 182.25
InChI Key: CVYULNJRCJSOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- is a heterocyclic compound featuring a pyrimidinone core with a methyl group at the 5-position and a 2-propenylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- typically involves the reaction of appropriate pyrimidinone derivatives with propenylthio reagents under controlled conditions. One common method includes the alkylation of 5-methyl-2-thiopyrimidinone with allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidinone ring can lead to the formation of dihydropyrimidinone derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The propenylthio group can enhance the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-
  • 4(1H)-Pyrimidinone, 5-methyl-2-(2-propylthio)-
  • 4(1H)-Pyrimidinone, 5-methyl-2-(2-butylthio)-

Comparison: 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- is unique due to the presence of the propenylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different alkylthio groups. This uniqueness can be leveraged to design compounds with tailored properties for specific applications.

Properties

IUPAC Name

5-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-4-12-8-9-5-6(2)7(11)10-8/h3,5H,1,4H2,2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYULNJRCJSOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740426
Record name 5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94731-76-7
Record name 5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-
Reactant of Route 2
Reactant of Route 2
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-
Reactant of Route 3
Reactant of Route 3
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-
Reactant of Route 4
Reactant of Route 4
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-
Reactant of Route 5
Reactant of Route 5
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-
Reactant of Route 6
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.